molecular formula C8H4BrF3O2 B2401128 3-Bromo-2,5,6-trifluorophenylacetic acid CAS No. 1805143-13-8

3-Bromo-2,5,6-trifluorophenylacetic acid

Cat. No.: B2401128
CAS No.: 1805143-13-8
M. Wt: 269.017
InChI Key: BRMCDTNWQPFPOD-UHFFFAOYSA-N
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Description

3-Bromo-2,5,6-trifluorophenylacetic acid is an organic compound with the molecular formula C8H4BrF3O2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and three fluorine atoms

Scientific Research Applications

3-Bromo-2,5,6-trifluorophenylacetic acid is utilized in various scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its role in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Employed in the production of specialty chemicals and materials, including polymers and advanced coatings.

Safety and Hazards

The safety data sheet for 4-Bromo-2,3,6-trifluorophenylacetic acid, a similar compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, mist, or spray, and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to this process.

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation .

Biochemical Pathways

Given its potential use in suzuki–miyaura cross-coupling reactions , it may be involved in pathways related to carbon–carbon bond formation.

Result of Action

Based on its potential use in suzuki–miyaura cross-coupling reactions , it may contribute to the formation of new carbon–carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,5,6-trifluorophenylacetic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method includes the bromination of 2,5,6-trifluorophenylacetic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,5,6-trifluorophenylacetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: The bromine and fluorine atoms can be reduced under specific conditions to yield less halogenated derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products

    Substitution: Formation of 3-amino-2,5,6-trifluorophenylacetic acid or 3-thio-2,5,6-trifluorophenylacetic acid.

    Oxidation: Formation of 3-bromo-2,5,6-trifluorobenzoic acid.

    Reduction: Formation of 2,5,6-trifluorophenylacetic acid.

Comparison with Similar Compounds

Similar Compounds

    2,5,6-Trifluorophenylacetic acid: Lacks the bromine substituent, resulting in different reactivity and applications.

    3-Bromo-2,4,5-trifluorophenylacetic acid: Similar structure but different fluorine substitution pattern, affecting its chemical properties and uses.

    3-Bromo-2,5,6-trifluorobenzoic acid: Similar structure but with a carboxylic acid group instead of the acetic acid moiety.

Uniqueness

3-Bromo-2,5,6-trifluorophenylacetic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of both bromine and multiple fluorine atoms enhances its utility in various synthetic and industrial processes.

Properties

IUPAC Name

2-(3-bromo-2,5,6-trifluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O2/c9-4-2-5(10)8(12)3(7(4)11)1-6(13)14/h2H,1H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMCDTNWQPFPOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)CC(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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